Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane: is a chiral compound that features two oxazoline rings attached to a central methane carbon
Scientific Research Applications
Chemistry: Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane is used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the production of fine chemicals and pharmaceuticals, where chiral purity is crucial .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of (S)-phenylglycinol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazoline rings .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or nitric acid for aromatic substitution.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Mechanism of Action
The mechanism of action of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane in catalysis involves its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The oxazoline rings provide steric and electronic environments that enhance the selectivity and efficiency of catalytic reactions .
Comparison with Similar Compounds
- Bis(phenylsulfonyl)methane
- Bis(pyrazolyl)methane
- 1,1-Bis(diphenylphosphino)methane (dppm)
Uniqueness: Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFHJPXOLHSJTC-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132098-59-0 | |
Record name | (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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